molecular formula C22H15ClN4O2S2 B452174 2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE

2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE

Cat. No.: B452174
M. Wt: 467g/mol
InChI Key: VALUSSNNTBHCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinecarboxamide core, a chlorophenyl group, and a thienylcarbonyl hydrazino moiety. Its molecular formula is C21H14ClN3O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Thienylcarbonyl Hydrazino Moiety: This step involves the reaction of the quinoline derivative with thienylcarbonyl hydrazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolinecarboxamides.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can bind to the active sites of certain enzymes, inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-N-({2-[(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE
  • N-({2-[(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE

Uniqueness

2-(4-CHLOROPHENYL)-N~4~-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its thienylcarbonyl hydrazino moiety, in particular, contributes to its versatility in various applications.

Properties

Molecular Formula

C22H15ClN4O2S2

Molecular Weight

467g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN4O2S2/c23-14-9-7-13(8-10-14)18-12-16(15-4-1-2-5-17(15)24-18)20(28)25-22(30)27-26-21(29)19-6-3-11-31-19/h1-12H,(H,26,29)(H2,25,27,28,30)

InChI Key

VALUSSNNTBHCEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NNC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NNC(=O)C4=CC=CS4

Origin of Product

United States

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